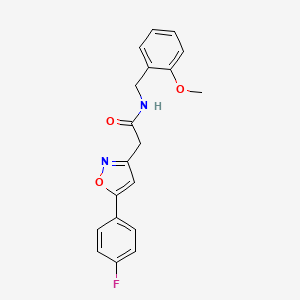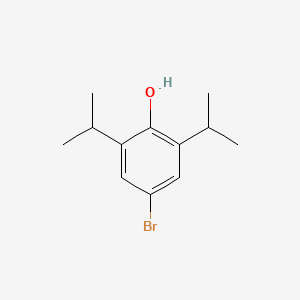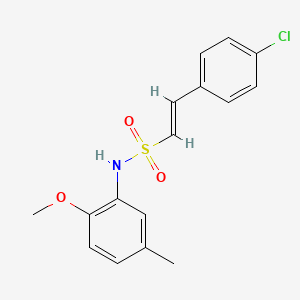
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a cyclopropyl group, a 1H-1,2,3-triazol-1-yl group, a pyrrolidin-1-yl group, and a tetrahydrofuran-3-yl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The triazole ring is likely to be planar due to the presence of delocalized π-electrons . The cyclopropyl group could add some strain to the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the triazole ring might participate in cycloaddition reactions . The tetrahydrofuran ring, if it has any substituents, could undergo nucleophilic substitution or elimination reactions .Aplicaciones Científicas De Investigación
Dipolar Cycloaddition Reaction Applications
A dipolar cycloaddition reaction developed for synthesizing P2X7 antagonists showcases the utility of complex organic reactions involving triazole and pyrrolidinyl groups similar to the compound . This method led to the discovery of compounds with significant biological activity, highlighting the potential of such chemical structures in developing new pharmaceutical agents (Chrovian et al., 2018).
Palladium-catalyzed Oxidative Cyclization-alkoxycarbonylation
Research on palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes, including the synthesis of tetrahydrofuran derivatives, indicates the versatility of using advanced catalytic methods for creating complex heterocyclic compounds. Such methodologies can be applied to synthesize related compounds for various research applications, suggesting potential routes for the synthesis or modification of the compound of interest (Bacchi et al., 2005).
Stereospecific Synthesis of Pyrrolidines
The stereospecific synthesis of pyrrolidines through 1,3-dipolar cycloadditions to sugar-derived enones provides insight into the creation of enantiomerically pure compounds. This research demonstrates the precision achievable in synthesizing compounds with specific stereochemistry, which is crucial for the development of substances with desired biological activities (Oliveira Udry et al., 2014).
Crystal Structure and DFT Study
Investigations into the crystal structure and DFT studies of related compounds provide foundational knowledge for understanding the physical and chemical properties of complex molecules. Such studies can inform the development of new materials or pharmaceuticals by elucidating the relationships between structure and function (Huang et al., 2021).
Mechanism of Inhibition Studies
Research into the mechanism of inhibition of enzymes by cyclopropane-derived inhibitors offers valuable insights into how specific chemical structures interact with biological molecules. This knowledge is instrumental in designing drugs or inhibitors with targeted actions (Frank et al., 1989).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c19-14(11-4-6-20-9-11)17-5-3-12(7-17)18-8-13(15-16-18)10-1-2-10/h8,10-12H,1-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIJCMHRDYWIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2506329.png)
![2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride](/img/structure/B2506330.png)



![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2506337.png)

